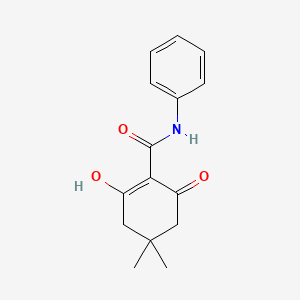

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide

Description

Properties

IUPAC Name |

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWNHRSJXSPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=O)NC2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with phenylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: The phenylamino and hydroxymethylene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a phenylamino group and a dimethylcyclohexane ring. The synthesis typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with phenylamine and formaldehyde under controlled conditions, often using acid or base catalysts to optimize yield and purity. Industrial production may utilize batch or continuous processes, with advancements in flow chemistry to enhance efficiency.

Case Studies

-

Neuropeptide Y Y5 Receptor Antagonism :

A study investigated the compound's efficacy as a selective antagonist for the neuropeptide Y Y5 receptor. The results demonstrated that both the (S)- and (RS)-forms exhibited potent dose-dependent effects on food intake in animal models, indicating potential applications in appetite regulation and obesity treatment . -

Antibacterial Properties :

Research has highlighted the compound's antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for strains such as Escherichia coli and Staphylococcus aureus, showing promising results for developing new antibacterial agents .

Therapeutic Applications

The compound's unique properties suggest several therapeutic applications:

- Anticancer Activity : Preliminary studies indicate potential anticancer effects through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

| Activity Type | Target | Efficacy | Reference |

|---|---|---|---|

| Neuropeptide Y Y5 Antagonist | Food Intake Regulation | Potent | |

| Antibacterial | E. coli, S. aureus | MIC: 0.78 mg/mL |

Table 2: Synthesis Conditions

| Reactants | Catalyst | Conditions |

|---|---|---|

| 5,5-Dimethylcyclohexane-1,3-dione + Phenylamine + Formaldehyde | Acid/Base | Controlled temperature & pressure |

Mechanism of Action

The mechanism of action of 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide: shares similarities with other compounds such as 2-(Phenylaminohydroxymethylene)-cyclohexane-1,3-dione and 2-(Phenylaminohydroxymethylene)-5-methylcyclohexane-1,3-dione.

Uniqueness

- The presence of the dimethyl groups in 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide imparts unique steric and electronic properties, distinguishing it from its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Biological Activity

2-Hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a hydroxymethylene group and a phenylamino moiety, contribute to its diverse biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide is . The compound features a cyclohexene ring substituted with hydroxyl and carboxamide groups, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways affected by this compound can vary based on the biological context, but it is known to modulate enzyme activities which may lead to therapeutic effects.

Antioxidant Activity

Research indicates that 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating intrinsic apoptotic pathways. The compound's ability to inhibit specific signaling pathways involved in tumor growth further supports its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It has shown the ability to inhibit fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis in cancer cells. By targeting FASN, the compound can disrupt metabolic pathways essential for tumor growth and survival.

Research Findings and Case Studies

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via condensation of dimedone (4,4-dimethylcyclohexane-1,3-dione) or Meldrum’s acid with phenylisocyanate in dimethylformamide (DMF) under basic conditions (triethylamine). Reaction optimization involves controlling stoichiometry (1:1 molar ratio of dimedone to phenylisocyanate), temperature (room temperature), and acid quenching (2 N HCl at 0°C) to precipitate the product. Yields of ~44% are typical, with purification by filtration and washing .

Q. Q2: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR and IR: Confirm the enolic hydroxyl group (δ ~12 ppm in H NMR) and carboxamide carbonyl (C=O stretch at ~1680 cm).

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve structural disorder in the cyclohexene ring. For example, disordered conformations (envelope vs. screw-boat) require high-resolution data and iterative refinement to model occupancy ratios accurately .

Advanced Structural and Mechanistic Studies

Q. Q3: How can conformational disorder in the cyclohexene ring be resolved during crystallographic refinement?

Methodological Answer: Disorder in the cyclohexene ring (e.g., envelope vs. screw-boat conformations) is modeled using split-atom refinement in SHELXL. Occupancy ratios (e.g., 0.684:0.316) are determined via least-squares minimization. Validation tools like ORTEP-3 visualize thermal ellipsoids to confirm plausible disorder models .

Q. Q4: What computational methods are suitable for studying the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. Solvent effects (e.g., DMF) are modeled using polarizable continuum models (PCM). Software like Gaussian or ORCA is recommended .

Data Contradiction and Reproducibility

Q. Q5: How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Contradictions often arise from polymorphic forms or solvent inclusion. For example, melting points (reported: 84–89°C) require verification via differential scanning calorimetry (DSC) under controlled heating rates. Cross-validate NMR spectra with synthetic replicates and standardized deuterated solvents (e.g., DMSO-d) .

Q. Q6: What strategies ensure reproducibility in multi-step syntheses involving this compound?

Methodological Answer:

- Reagent Purity: Use freshly distilled phenylisocyanate to avoid side reactions.

- Reaction Monitoring: Track intermediates via TLC (silica gel, hexane/EtOAc eluent).

- Purification: Recrystallize from DMF/water mixtures to isolate pure product .

Advanced Applications in Organic Synthesis

Q. Q7: How is this compound utilized as a synthon in multi-component reactions (MCRs)?

Methodological Answer: The enolic hydroxyl and carboxamide groups enable participation in Enol-Ugi reactions. For example, reacting with imines and isocyanides in methanol forms enamine derivatives (e.g., 24a). Optimize stoichiometry (1:1:0.5 ratio of imine:isocyanide:enol) and reaction time (48 hours) .

Q. Q8: What catalytic systems enhance the compound’s reactivity in oxidation or cycloaddition reactions?

Methodological Answer: Lewis acids (e.g., BF-etherate) catalyze cyclization of intermediates derived from this compound. For oxidation, TEMPO/NaOCl systems selectively target hydroxyl groups. Monitor reaction progress via GC-MS or in situ IR .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.